

Spectroscopic Data of 3-Bromobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromobenzo[d]isoxazole

Cat. No.: B1374670

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This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for **3-Bromobenzo[d]isoxazole** (also known as 3-bromo-1,2-benzisoxazole). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this heterocyclic compound. While a complete set of experimentally-derived spectra for this specific molecule is not readily available in published literature, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis.

Introduction to 3-Bromobenzo[d]isoxazole and its Spectroscopic Characterization

3-Bromobenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The presence and position of the bromine atom on the isoxazole ring significantly influence the molecule's electronic properties and potential biological activity. Accurate and unambiguous structural confirmation is paramount in the synthesis and development of such compounds, necessitating a multi-faceted spectroscopic approach. This guide explains the causality behind the expected spectral features, providing a self-validating framework for researchers working with this or structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ^1H and ^{13}C nuclei.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **3-Bromobenzo[d]isoxazole** is expected to be dominated by signals from the four aromatic protons of the benzo-fused ring. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic nature of the isoxazole moiety.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	7.8 - 8.0	d	8.0 - 8.5
H-5	7.3 - 7.5	t	7.5 - 8.0
H-6	7.6 - 7.8	t	7.5 - 8.0
H-7	7.5 - 7.7	d	8.0 - 8.5

Note: These are predicted values based on data from analogous benzisoxazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Expertise & Experience: The downfield shift of H-4 is anticipated due to its proximity to the electronegative oxygen atom and the deshielding environment of the heterocyclic ring. The protons H-5, H-6, and H-7 will exhibit chemical shifts typical for a substituted benzene ring, with their multiplicities arising from coupling to adjacent protons.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-3	145 - 150
C-3a	120 - 125
C-4	125 - 130
C-5	128 - 132
C-6	123 - 128
C-7	110 - 115
C-7a	160 - 165

Note: These are predicted values based on data from analogous benzisoxazole derivatives[1]. Actual values may vary.

Expertise & Experience: The C-3 carbon, directly attached to the bromine atom, is expected to be significantly downfield. The C-7a, being part of the isoxazole ring and adjacent to the oxygen atom, will also resonate at a low field. The remaining aromatic carbons will appear in the typical range of 110-135 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

- Weigh 5-10 mg of **3-Bromobenzo[d]isoxazole**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Ensure complete dissolution; gentle vortexing or sonication may be applied.

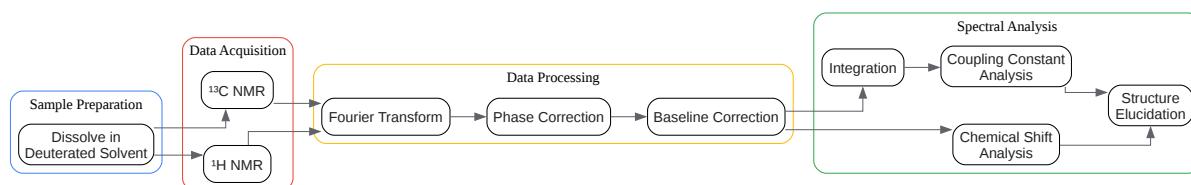
^1H NMR Acquisition:

- Use a spectrometer with a field strength of 400 MHz or higher.
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16-32 scans.

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

NMR Analysis Workflow



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Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of **3-Bromobenzo[d]isoxazole** will exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and heterocyclic rings.

Wave Number (cm ⁻¹)	Vibration Mode	Intensity
3100 - 3000	Aromatic C-H stretch	Medium
1620 - 1580	C=N stretch (isoxazole ring)	Medium-Strong
1580 - 1450	Aromatic C=C stretch	Medium-Strong
1450 - 1350	N-O stretch (isoxazole ring)	Medium
800 - 700	C-H out-of-plane bend (aromatic)	Strong
700 - 600	C-Br stretch	Medium

Note: These are predicted frequencies based on characteristic group frequencies from sources such as the "Table of Characteristic IR Absorptions"[\[2\]](#). The exact positions can be influenced by the overall molecular structure.

Expertise & Experience: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused ring system will appear in the 1620-1450 cm⁻¹ region. A key diagnostic band will be the N-O stretch of the isoxazole ring. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) will be characteristic of the substitution pattern of the benzene ring.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR setup.
- Collect the sample spectrum.
- Typically, 16 to 32 scans are co-added over a spectral range of 4000-400 cm^{-1} to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

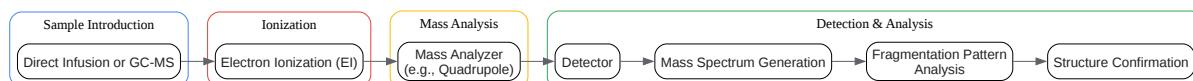
For **3-Bromobenzo[d]isoxazole** ($\text{C}_7\text{H}_4\text{BrNO}$), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments.

m/z	Ion	Notes
197/199	$[\text{M}]^+$	Molecular ion peak, showing the characteristic $\text{M}/\text{M}+2$ isotopic pattern for bromine ($^{79}\text{Br}/^{81}\text{Br}$) in an approximate 1:1 ratio.
118	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical.
91	$[\text{C}_6\text{H}_5\text{N}]^+$	Possible fragment after loss of Br and CO.
76	$[\text{C}_6\text{H}_4]^+$	Benzene fragment.

Expertise & Experience: The molecular ion peak will be a doublet at m/z 197 and 199, which is a definitive indicator of the presence of one bromine atom. The fragmentation pattern will likely

involve the initial loss of the bromine atom, followed by the cleavage of the isoxazole ring. The loss of stable neutral molecules like CO and HCN is a common fragmentation pathway for such heterocyclic systems.

Mass Spectrometry Analysis Workflow



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Caption: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry

Instrumentation:

- A mass spectrometer equipped with an electron ionization (EI) source is typically used.
- The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

Data Acquisition:

- The ionization energy is typically set to 70 eV.
- The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-300).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **3-Bromobenzo[d]isoxazole**. By combining the predictive power of NMR, IR, and MS, researchers can confidently verify the structure and purity of this important heterocyclic compound. The provided protocols and theoretical explanations serve as a

valuable resource for scientists engaged in the synthesis and application of benzisoxazole derivatives in drug discovery and development.

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References

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- To cite this document: BenchChem. [Spectroscopic Data of 3-Bromobenzo[d]isoxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1374670#spectroscopic-data-for-3-bromobenzo-d-isoxazole-nmr-ir-ms>

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